N-Mesitylhydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAPTBVXHEXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543311 | |
| Record name | N-Hydroxy-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14353-69-6 | |
| Record name | N-Hydroxy-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Mesitylhydroxylamine
Novel Synthetic Routes and Strategies
Recent advancements in synthetic organic chemistry have led to the development of innovative routes for the formation of N-arylhydroxylamines. These methods offer alternatives to traditional reduction techniques, often providing improved yields, functional group tolerance, and novel reaction pathways.
Electrophilic amination has emerged as a powerful strategy for the formation of C-N bonds, utilizing electrophilic nitrogen sources to react with nucleophilic carbon centers. rsc.org Hydroxylamine-derived reagents have been instrumental in this field, enabling the direct introduction of amino functionalities. nih.gov
A particularly innovative approach involves a hydroxylamine-mediated C–C amination that proceeds through an aza-Hock rearrangement. nih.gov This metal-free method allows for the synthesis of anilines from benzyl (B1604629) alcohols and their derivatives using arylsulfonyl hydroxylamines. The reaction is initiated by the formation of a reactive Hock-type intermediate, which then undergoes rearrangement to form an iminium ion that is subsequently hydrolyzed to the aniline (B41778). nih.gov O-Mesitylenesulfonylhydroxylamine (MSH) has been identified as an effective reagent for this transformation. nih.gov While this method primarily yields anilines, its mechanism, involving a hydroxylamine (B1172632) derivative as an aminating agent, represents a significant conceptual advance that could be adapted for the synthesis of N-arylhydroxylamines under modified conditions.
The choice of aminating reagent and reaction conditions is crucial for the success of these electrophilic aminations. A variety of hydroxylamine derivatives, such as those with sulfonyl or acyl groups, have been developed to tune the reactivity and selectivity of the amination process. wiley-vch.deresearchgate.net
Table 1: Selected Electrophilic Aminating Reagents and Their Applications
| Reagent | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| O-Mesitylenesulfonylhydroxylamine (MSH) | Benzyl alcohols | Anilines | Metal-free, aza-Hock rearrangement | nih.gov |
| Arylsulfonyl hydroxylamines | Alkylarenes | Primary/Secondary anilines | Broad scope, good to excellent yields | nih.gov |
| Hydroxylamine-O-sulfonic acid (HOSA) | Benzimidazoles | N-aminobenzimidazoles | Functions as an electrophile in neutral/acidic conditions | researchgate.net |
Photochemical methods offer a green and efficient alternative for the reduction of nitroarenes to N-arylhydroxylamines, often proceeding under mild conditions without the need for metal catalysts or harsh reagents. These reactions are typically initiated by the photoexcitation of the nitroarene, which then participates in a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) process.
A notable catalyst-free approach utilizes plant-derived γ-terpinene as a hydrogen source under irradiation with 413 nm LEDs at room temperature. rsc.org This method exhibits a broad substrate scope, excellent functional group tolerance, and high yields and selectivity for the corresponding N-arylhydroxylamines. rsc.org The practicality of this protocol has been demonstrated through the successful synthesis of various N-AHA derivatives. rsc.org
Another study reports the selective photoinduced reduction of nitroarenes using methylhydrazine as a hydrogen donor, again without the need for catalysts or additives. researchgate.net This noncatalytic transformation proceeds with a broad scope and high yields. Mechanistic studies suggest that the reaction proceeds via the in situ generation of nitrosoarenes. researchgate.net
The intermediates in the photoreduction of nitrobenzene (B124822) have been identified as nitrosobenzene (B162901) and N-phenylhydroxylamine, confirming a multi-electron reaction pathway. scite.ai
Table 2: Comparison of Photochemical Reduction Methods for N-Arylhydroxylamines
| Hydrogen Source | Light Source | Catalyst/Additive | Key Advantages | Reference |
|---|---|---|---|---|
| γ-Terpinene | 413 nm LEDs | None | Catalyst-free, broad scope, high selectivity | rsc.org |
| Methylhydrazine | Not specified | None | Catalyst-free, high yields, broad functional group tolerance | researchgate.net |
| Cyclohexene | Not specified | TiO2 (photocatalyst) | Intermediates (nitrosobenzene, N-hydroxylaniline) detected | scite.ai |
Multi-component reactions (MCRs) and one-pot syntheses are highly valued in organic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single operation. While MCRs that directly yield N-mesitylhydroxylamine are not extensively reported, related methodologies for the synthesis of hydroxylamine derivatives and their subsequent conversion in one pot are known.
A visible light-promoted multicomponent reaction has been developed for the synthesis of trisubstituted hydroxylamines from a β-keto ester, 2-nitrosopyridine, and aryldiazoacetates. rsc.org This reaction proceeds under blue LED irradiation without the need for additional catalysts or additives. rsc.org The solvent choice can direct the reaction to yield two different types of trisubstituted hydroxylamines, showcasing the versatility of this approach. rsc.org
One-pot procedures that involve the in situ generation and trapping of arylhydroxylamines are particularly useful. For instance, a highly efficient and chemoselective method has been described for the conversion of nitroarenes to nitrones. researchgate.net This process involves the reduction of the nitroarene to the corresponding arylhydroxylamine, which is then trapped in situ with an aldehyde. researchgate.net Such a strategy avoids the isolation of the often-unstable arylhydroxylamine intermediate. Similarly, a one-pot protocol for converting nitroarenes into N-aryl amides involves a metal-free reduction followed by the addition of an anhydride (B1165640). rsc.org
Table 3: Examples of Multi-Component and One-Pot Reactions Involving Hydroxylamines
| Reaction Type | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | β-keto ester, 2-nitrosopyridine, aryldiazoacetate | Trisubstituted hydroxylamines | Visible light-promoted, catalyst-free | rsc.org |
| One-Pot Synthesis | Nitro compound, aldehyde | Nitrone | In situ trapping of arylhydroxylamine | researchgate.net |
| One-Pot Synthesis | Nitroarene, anhydride | N-aryl amide | Metal-free reduction, simple work-up | rsc.org |
| Multicomponent Reaction | Aldehyde, hydroxylamine, sodium azide | 5-substituted 1H-tetrazole | Cu-MCM-41 nanoparticle catalyst | rsc.org |
The use of biocatalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Chemo-enzymatic and fermentation-based methods are being explored for the synthesis of a wide range of compounds, including hydroxylamine analogs.
A significant development in this area is the use of nitroreductase enzymes for the controlled reduction of nitroarenes to the corresponding N-arylhydroxylamines. researchgate.netgoogle.com A novel nitroreductase from Geodermatophilus obscurus has been shown to have high activity and chemoselectivity for this transformation, achieving over 99% selectivity under mild conditions in a continuous flow system. This biocatalytic method provides a green and efficient route to N-arylhydroxylamines. Polypeptides with nitroreductase activity are capable of catalyzing the reduction of an aromatic nitro group to an aromatic hydroxylamine group. google.com
Historically, the biocatalytic reduction of nitroarenes has been achieved using baker's yeast or plant cells. researchgate.netnih.gov These methods, while effective, often have limitations in terms of substrate scope and yield. The identification and engineering of specific enzymes like nitroreductases offer a more controlled and efficient approach. google.com
Furthermore, engineered heme enzymes have been developed to utilize hydroxylammonium chloride for nitrene transfer, enabling benzylic C-H primary amination and styrene (B11656) aminohydroxylation. nih.gov While not a direct synthesis of N-arylhydroxylamines, this work demonstrates the potential of enzymatic systems to activate simple hydroxylamine sources for C-N bond formation. nih.gov
Table 4: Biocatalytic Approaches for the Synthesis of N-Arylhydroxylamines and Related Compounds
| Biocatalyst | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Nitroreductase from Geodermatophilus obscurus | Nitroarenes | N-Arylhydroxylamines | High chemo-selectivity (>99%), continuous flow system | |
| Nitroreductase (general) | Aromatic nitro compounds | Aromatic hydroxylamine compounds | Enzymatic reduction | google.com |
| Baker's yeast / Plant cells | Nitroarenes | N-Arylhydroxylamines | Traditional biocatalytic reduction | researchgate.netnih.gov |
| Engineered Heme Enzyme | Ethylbenzene, Styrene | 1-phenylethanamine, 2-amino-1-phenylethan-1-ol | Utilizes hydroxylammonium chloride for nitrene transfer | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and other N-arylhydroxylamines aims to reduce the environmental impact of chemical processes. This includes the use of solvent-free conditions and mechanochemistry to minimize waste and energy consumption.
Solvent-free reactions and mechanochemistry, often performed in a ball mill, represent a significant step towards more sustainable chemical synthesis. rsc.org These methods can lead to reduced reaction times, lower energy consumption, and the elimination of hazardous organic solvents. magtech.com.cn
The synthesis of nitrones, which are structurally related to N-arylhydroxylamines and can be prepared from them, has been successfully achieved under solvent-free conditions in a ball mill. soton.ac.uk The condensation of aldehydes and N-substituted hydroxylamines occurs within 0.5 to 2 hours without the need to exclude air or moisture, and often, the products are obtained in high purity without further purification. soton.ac.ukresearchgate.net This demonstrates the potential of mechanochemistry for reactions involving hydroxylamine derivatives.
While the direct mechanochemical synthesis of this compound has not been specifically reported, the successful application of ball milling to related transformations suggests its feasibility. The principles of mechanochemistry have been applied to a wide range of organic reactions, including C-H functionalization, showcasing the broad potential of this technique. diva-portal.org The avoidance of solvents during ball milling not only reduces waste but can also lead to unique reactivity and product selectivity that is not observed in solution-phase reactions. rsc.org
Table 5: Examples of Solvent-Free and Mechanochemical Syntheses | Reaction Type | Reactants | Product | Conditions | Key Advantages | Reference | |---|---|---|---|---| | Condensation | Aldehydes, N-substituted hydroxylamines | Nitrones | Ball mill, solvent-free | Rapid, no purification needed, air/moisture tolerant | soton.ac.ukresearchgate.net | | C-H Methylation | Various arenes | Methylated arenes | Pestle-and-mortar grinding, heating | Avoids toxic solvents and automated ball milling | diva-portal.org | | General Organic Synthesis | Various | Pharmaceutically important molecules | Ball mill, solvent-free | Reduced waste, unique reaction environment | rsc.org |
Catalytic Methodologies for Enhanced Synthetic Efficiency
Catalytic hydrogenation stands as the most prominent and efficient methodology for the synthesis of N-arylhydroxylamines, including this compound. This approach offers a greener and more atom-economical alternative to stoichiometric reducing agents. The key to a successful catalytic synthesis lies in the careful selection of the catalyst and the use of additives that modulate the catalyst's activity and selectivity.
Platinum-Based Catalysts: Platinum, particularly when supported on carbon (Pt/C), is a highly effective catalyst for the hydrogenation of nitroarenes. However, in the absence of inhibitors, Pt/C tends to catalyze the complete reduction to the aniline. To enhance the selectivity for the desired N-arylhydroxylamine, catalyst modifiers are crucial.
Role of Catalyst Inhibitors: The selective formation of N-arylhydroxylamines during catalytic hydrogenation is often achieved by the addition of specific inhibitors that poison the catalyst surface, thereby preventing the subsequent reduction of the hydroxylamine intermediate.
Dimethyl Sulfoxide (DMSO): DMSO is a widely used and effective inhibitor in the platinum-catalyzed hydrogenation of nitroarenes. It is believed to function by selectively adsorbing onto the catalyst surface, which hinders the further hydrogenation of the N-arylhydroxylamine to the aniline.
Amines: Various organic amines, such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP), can also be employed as additives. These amines can enhance both the reaction rate and the selectivity for the hydroxylamine product. Their role is thought to involve competitive adsorption on the catalyst surface and potentially the heterolytic cleavage of hydrogen.
The general catalytic approach involves the hydrogenation of 2,4,6-trimethylnitrobenzene using a platinum catalyst in the presence of an inhibitor like DMSO. The reaction is typically carried out under a hydrogen atmosphere.
While specific data for this compound is not extensively detailed in publicly available literature, the principles of selective hydrogenation of substituted nitroaromatics provide a strong framework for its synthesis. A study on the selective hydrogenation of various nitroaromatics using supported platinum catalysts demonstrated that excellent yields of N-aryl hydroxylamines (up to 99%) can be achieved at room temperature under 1 bar of hydrogen. rsc.org The key to this high selectivity was the addition of small amounts of both an amine (like triethylamine) and dimethyl sulfoxide. rsc.org
Optimization of Reaction Conditions and Yield for this compound Production
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Several parameters can be systematically varied to achieve the desired outcome.
Catalyst Loading: The amount of catalyst used is a critical factor. A higher catalyst loading can increase the reaction rate but may also lead to over-reduction if not properly controlled. Typically, a loading of 1-5 mol% of the platinum catalyst relative to the nitroarene substrate is a common starting point.
Solvent System: The choice of solvent can significantly influence the reaction. Common organic solvents such as tetrahydrofuran (B95107) (THF), ethanol, or isopropanol (B130326) are often employed. The solvent should be inert under the reaction conditions and capable of dissolving the starting material and intermediates.
Temperature and Pressure: The hydrogenation of nitroarenes is often conducted at or near room temperature to favor the formation of the hydroxylamine, as higher temperatures can promote the reduction to the aniline. Similarly, lower hydrogen pressures (e.g., 1-10 bar) are generally preferred for improved selectivity.
Reaction Time: The reaction time needs to be carefully monitored to ensure complete conversion of the starting material while minimizing the formation of the aniline byproduct. The optimal reaction time will depend on the other reaction parameters.
Illustrative Optimization Data:
The following interactive table, based on general findings for the selective hydrogenation of nitroarenes, illustrates how varying reaction conditions can impact the yield of the desired hydroxylamine product. Note: This data is illustrative for sterically hindered N-arylhydroxylamines and not specific to this compound.
| Catalyst System | Additive(s) | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Substrate Conversion (%) | Hydroxylamine Yield (%) |
| 5% Pt/C | DMSO | 25 | 1 | 4 | 98 | 92 |
| 5% Pt/C | DMSO, Triethylamine | 25 | 1 | 2 | >99 | 97 |
| 5% Pt/C | None | 25 | 1 | 4 | >99 | <10 |
| 5% Pt/C | DMSO | 50 | 1 | 4 | >99 | 75 |
| 5% Pt/C | DMSO | 25 | 10 | 2 | >99 | 85 |
Detailed Research Findings:
Research into the continuous flow synthesis of N-arylhydroxylamines has demonstrated the potential for enhanced control over reaction parameters and improved safety. In a study utilizing a Pt/C catalyst in a micro-packed bed reactor, 4-(dimethylamino)pyridine (DMAP) was identified as a highly effective additive for increasing both hydrogenation activity and selectivity (up to >99%) under mild conditions. Optimal conditions in this flow system were found to be a temperature of 25 °C and a hydrogen pressure of 6 bar. This methodology was successfully applied to a range of nitroarene substrates with various functional groups.
The electronic and steric effects of the substituents on the nitroarene are noted to be important factors influencing the selectivity for the N-arylhydroxylamine. The presence of bulky ortho substituents, as in the case of 2,4,6-trimethylnitrobenzene, can sterically hinder the approach of the nitro group to the catalyst surface, which may necessitate fine-tuning of the reaction conditions to achieve high yields of this compound.
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of N-Mesitylhydroxylamine. These methods model the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity. Techniques such as Density Functional Theory (DFT) and ab initio methods are central to this analysis.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. global-sci.comstmjournals.com It focuses on the electron density to calculate molecular properties, offering a balance between accuracy and computational cost. global-sci.com DFT studies allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. nih.gov
Hypothetical Data Table Based on General DFT Principles for N-Arylhydroxylamines:
This table is illustrative and not based on published data for this compound.
| Molecular Orbital | Description | Predicted Energy (Arbitrary Units) |
|---|---|---|
| HOMO | Primarily located on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) moiety, with some delocalization onto the aromatic ring. | High |
| LUMO | Predominantly distributed over the π-system of the mesityl ring. | Low |
| HOMO-1 | Likely associated with the π-orbitals of the aromatic ring. | Lower than HOMO |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. umd.edu These methods are known for their potential to achieve very high accuracy, often referred to as "chemical accuracy," provided that a sufficiently high level of theory and a large basis set are used. aps.org They are computationally more demanding than DFT but can serve as a benchmark for other methods.
Specific high-accuracy ab initio predictions for the properties of this compound have not been identified in the available literature. However, such calculations could provide precise values for its geometric parameters (bond lengths and angles), dipole moment, and thermochemical properties like enthalpy of formation. These high-level calculations are essential for creating a reliable benchmark for understanding the structure and stability of substituted hydroxylamines. nih.gov
Modeling Reaction Pathways and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, characterize the transition states, and predict the energy barriers that control reaction rates. wayne.edu
Potential Energy Surface Mapping for this compound Reactions
A potential energy surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org For a chemical reaction, the PES maps the energy landscape that connects reactants to products through various intermediates and transition states. wayne.edulibretexts.org Exploring the PES allows chemists to understand the intricate details of a reaction mechanism. chemrxiv.org
For this compound, mapping the PES would be critical for understanding its role in reactions such as N-N coupling or its behavior as a scavenger. nih.govillinois.edu Computational methods can be used to locate energy minima, corresponding to stable reactants, intermediates, and products, as well as saddle points, which represent the transition states connecting them. libretexts.org Although specific PES maps for reactions involving this compound are not documented in the reviewed sources, this theoretical approach is fundamental to predicting its reactivity.
Intrinsic Reaction Coordinate (IRC) Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface, connecting a transition state to the corresponding reactants and products. missouri.eduscm.commdpi.com Once a transition state has been located, an IRC analysis provides confirmation that it is the correct saddle point linking the desired reactants and products. researchgate.netresearchgate.net It essentially describes the trajectory that molecules are most likely to follow during a chemical transformation. missouri.edu
In the context of this compound, an IRC analysis would be performed following the identification of a transition state for a specific reaction, for instance, its oxidation or its participation in a coupling reaction. This would provide a clear and detailed picture of the geometric changes the molecule undergoes throughout the reaction process. No specific IRC analyses for this compound were found in the literature search.
Prediction of Reaction Energetics and Activation Barriers
While no specific studies predicting the reaction energetics for this compound were identified, computational approaches could be used to evaluate the feasibility of various proposed reaction mechanisms. For example, in a potential N-N coupling reaction involving an N-arylhydroxylamine, computational studies can suggest the most plausible mechanism by comparing the activation barriers of different pathways. nih.gov
Illustrative Data Table for Hypothetical Reaction Energetics:
This table is for illustrative purposes only and does not represent published data for this compound.
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| Step 1 | This compound + Reagent A | TS1 | Intermediate 1 | 15.2 | -5.8 |
Conformational Analysis and Intermolecular Interactions
Computational chemistry provides powerful tools for the detailed investigation of the three-dimensional structures and non-covalent interactions of molecules such as this compound. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for understanding a molecule's physical properties, reactivity, and biological activity. For this compound, key conformational degrees of freedom include the rotation around the aryl C–N bond and the N–O bond.
Density Functional Theory (DFT) is a commonly employed method to explore the potential energy surface of a molecule. By systematically rotating specific dihedral angles and calculating the corresponding single-point energies, a potential energy profile can be constructed. This allows for the identification of energy minima, which correspond to stable conformers (or rotamers), and energy maxima, which represent the transition states between them. For this compound, steric hindrance between the bulky mesityl group and the hydroxylamine moiety plays a significant role in determining the preferred conformations and the energy barriers to rotation. The orientation of the O-H and N-H bonds relative to the aromatic ring and its methyl groups defines the most stable geometric arrangements.
Beyond the intramolecular landscape, computational methods are used to explore intermolecular interactions, which govern the substance's properties in the condensed phase. This compound can form various intermolecular hydrogen-bonded dimers. The hydroxylamine group provides both a hydrogen bond donor (the H on the oxygen and nitrogen) and acceptor sites (the lone pairs on the oxygen and nitrogen atoms). DFT calculations can be used to model these dimers, optimizing their geometry and calculating the binding energies to determine their relative stabilities. Symmetry-Adapted Perturbation Theory (SAPT) can further be employed to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing deep insight into the nature of the intermolecular bonds cardiff.ac.uk.
Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations.
| Conformer | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| A (Global Minimum) | 90° | 0.00 | 75.3 |
| B | -90° | 0.15 | 20.1 |
| C (Transition State) | 0° | 5.50 | 0.0 |
| D (Transition State) | 180° | 8.20 | 0.0 |
Spectroscopic Parameter Prediction through Computational Methods
Computational quantum chemistry has become an indispensable tool for the prediction and interpretation of spectroscopic data. By calculating parameters for nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, computational methods can aid in structure elucidation and the assignment of experimental spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating magnetic shielding tensors nih.gov. To obtain accurate predictions that can be compared with experimental data from solutions, a multi-step process is typically followed:
A thorough conformational search is performed to identify all low-energy conformers of the molecule.
The geometry of each conformer is optimized at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set) github.io.
NMR shielding tensors are calculated for each optimized conformer, often using a larger basis set (e.g., 6-311++G(2d,p)) for higher accuracy github.io.
The calculated isotropic shielding values are averaged based on the Boltzmann population of each conformer at a given temperature.
Finally, the averaged shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding calculated for a standard, such as tetramethylsilane (TMS), using the equation δ = σ(ref) - σ(calc).
Vibrational Spectroscopy: The simulation of IR and Raman spectra is achieved by calculating the harmonic vibrational frequencies of the molecule. This is done by first optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
DFT methods, such as B3LYP, have proven effective for these calculations researchgate.netresearchgate.netmdpi.com. However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data mdpi.com. The calculation also provides IR intensities and Raman activities, allowing for the generation of a complete theoretical spectrum that can be directly compared with experimental results. This is invaluable for assigning specific absorption bands to the vibrations of particular functional groups, such as the O-H, N-H, and aryl C-H stretches in this compound.
Table 2: Predicted Spectroscopic Parameters for this compound (Conformer A) This table contains hypothetical but representative data based on standard computational chemistry methods.
| Parameter Type | Atom/Group | Predicted Value | Notes |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | O-H | 5.10 | Value is highly dependent on solvent and concentration. |
| ¹H NMR Chemical Shift (ppm) | N-H | 6.85 | Value is highly dependent on solvent and concentration. |
| ¹³C NMR Chemical Shift (ppm) | Aryl C-N | 145.2 | Referenced to TMS. |
| IR Frequency (cm⁻¹) | O-H stretch | 3550 | Scaled harmonic frequency. |
| IR Frequency (cm⁻¹) | N-H stretch | 3310 | Scaled harmonic frequency. |
| Raman Activity (Å⁴/amu) | Aryl Ring Breathing | 85.6 | Indicates a strong Raman signal. |
Solvent Models and Environmental Effects in Computational Studies
Chemical processes and molecular properties are significantly influenced by the surrounding environment. Computational studies must account for these environmental effects, particularly those of a solvent, to provide realistic predictions. Two main classes of solvent models are used: explicit and implicit. Explicit models treat individual solvent molecules quantum mechanically or with molecular mechanics, offering high detail at a significant computational cost. Implicit models, or continuum models, treat the solvent as a continuous medium with averaged properties, such as a dielectric constant, offering a computationally efficient way to capture bulk solvent effects nih.gov.
The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation methods nih.govcityu.edu.hk. In a PCM calculation, the solute molecule is placed within a cavity carved out of the dielectric continuum representing the solvent. The solute's charge distribution polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the quantum mechanical calculation, allowing for the determination of molecular properties in the presence of the solvent.
The choice of solvent can have a profound impact on the conformational equilibrium of this compound. Polar solvents are expected to have a more pronounced effect than non-polar solvents. They can preferentially stabilize conformers with larger dipole moments and can influence the strength and geometry of intramolecular hydrogen bonds. For instance, in a polar solvent, the energy difference between various rotamers may change compared to the gas phase, leading to a shift in their equilibrium populations scielo.br.
Solvent models are also critical for accurately predicting spectroscopic parameters. For example, the chemical shifts of labile protons, such as the O-H and N-H protons in this compound, are highly sensitive to hydrogen bonding with solvent molecules. While implicit models can capture the bulk electrostatic effects, explicit models (often in a hybrid QM/MM approach) may be necessary to accurately describe specific solute-solvent hydrogen bonds cityu.edu.hk. Similarly, vibrational frequencies can be affected by the solvent environment; for example, the O-H stretching frequency is known to undergo a significant red-shift (a shift to lower wavenumber) in hydrogen-bond-accepting solvents. PCM calculations can effectively model these shifts, improving the correlation between theoretical and experimental spectra cityu.edu.hk.
Table 3: Effect of Solvent Model on Calculated Properties of this compound This table presents illustrative data showing typical trends observed when applying continuum solvent models.
| Property | Gas Phase (ε=1) | Toluene (ε=2.4) | Ethanol (ε=24.5) | Water (ε=78.4) |
|---|---|---|---|---|
| Dipole Moment (Debye) | 2.15 | 2.58 | 3.12 | 3.25 |
| Relative Energy of Conformer B (kcal/mol) | 0.15 | 0.12 | 0.08 | 0.06 |
| Calculated O-H Stretch Freq. (cm⁻¹) | 3550 | 3542 | 3495 | 3470 |
| Predicted ¹H Shift of O-H (ppm) | 5.10 | 5.35 | 5.98 | 6.15 |
Advanced Spectroscopic Analysis and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-field NMR offers superior resolution and sensitivity, which is crucial for the definitive assignment of all signals in the N-Mesitylhydroxylamine molecule. One-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra each provide unique and complementary information.
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the mesityl group, and the protons of the hydroxyl (-OH) and amine (-NH) groups. The integration of these signals corresponds to the number of protons in each unique environment.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals corresponding to the aromatic carbons (both substituted and unsubstituted) and the methyl carbons.
¹⁵N NMR: Nitrogen-15 NMR is a valuable tool for probing the electronic environment of nitrogen atoms. nih.govnih.gov For this compound, the ¹⁵N NMR spectrum would show a characteristic chemical shift for the hydroxylamine (B1172632) nitrogen, providing direct evidence for this functional group. nih.govrsc.org
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~6.80 | s | Ar-H |
| ~4.90 | br s | NH | |
| ~5.60 | br s | OH | |
| ~2.25 | s | Ar-CH₃ (para) | |
| ~2.20 | s | Ar-CH₃ (ortho) | |
| ¹³C | ~137.0 | C -NHOH | |
| ~135.5 | C -CH₃ (ortho) | ||
| ~129.0 | C -H | ||
| ~128.5 | C -CH₃ (para) | ||
| ~20.5 | Ar-C H₃ (para) | ||
| ~18.0 | Ar-C H₃ (ortho) | ||
| ¹⁵N | ~75 | N HOH |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. "s" denotes a singlet, and "br s" indicates a broad singlet.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comemerypharma.com In this compound, COSY would be used to confirm the absence of coupling for the aromatic protons (which appear as a singlet due to symmetry) and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. github.ioemerypharma.comnih.gov This technique would definitively link the proton signals of the aromatic ring and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.comnih.gov This is particularly useful for identifying quaternary (non-protonated) carbons. For this compound, HMBC would show correlations from the methyl protons to the aromatic ring carbons, and from the aromatic protons to adjacent carbons, thereby confirming the substitution pattern of the mesityl group.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-resolution mass spectrometry measures molecular masses with very high accuracy and precision, typically to within a few parts per million (ppm). measurlabs.comnih.govnih.gov This capability allows for the unambiguous determination of a compound's elemental formula from its exact mass. measurlabs.comyoutube.com For this compound (C₉H₁₃NO), HRMS would be used to confirm this specific elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₃NO |
| Calculated Exact Mass | 151.09971 Da |
| Expected Ion (M+H)⁺ | 152.10752 Da |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.orgyoutube.com This process provides detailed structural information by revealing how a molecule breaks apart. ucdavis.edu The fragmentation pattern of this compound can help confirm the connectivity of the mesityl group and the hydroxylamine moiety. A plausible pathway involves the initial loss of the hydroxyl group followed by further fragmentation of the mesityl-containing cation.
Table 3: Plausible MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺ = m/z 152.1)
| Fragment m/z | Proposed Loss | Proposed Fragment Structure |
| 135.1 | Loss of •OH | [C₉H₁₃N]⁺ |
| 120.1 | Loss of •OH and CH₃ | [C₈H₁₀N]⁺ |
Chemical derivatization is the process of chemically modifying a compound to produce a new compound that has properties more amenable to a specific analytical method. researchgate.net For MS analysis, derivatization can be used to increase volatility, improve ionization efficiency, and direct fragmentation in a predictable way. nih.govnih.govnih.gov
Hydroxylamine functional groups can be challenging for certain MS methods due to their polarity. Derivatization of the hydroxyl and/or amine group in this compound can enhance its detection. Common strategies include:
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the nitrogen and oxygen with trimethylsilyl (B98337) (TMS) groups. This increases volatility, making the compound more suitable for Gas Chromatography-Mass Spectrometry (GC-MS).
Acylation: Reaction with an acylating agent, like propionic anhydride (B1165640) or acetic anhydride, to form an ester and/or amide. rug.nl This can improve chromatographic behavior and ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS). rug.nl
These derivatization approaches create derivatives with well-characterized mass spectral behavior, facilitating more sensitive and specific quantification and identification. researchgate.netnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the this compound molecule. These methods probe the vibrational modes of molecular bonds, providing a characteristic fingerprint of the compound.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals the presence of specific functional groups based on the absorption frequencies. For this compound, the FTIR spectrum is expected to exhibit characteristic bands corresponding to its constituent parts: the hydroxyl group (-OH), the amine group (-NH), the mesityl (2,4,6-trimethylphenyl) group, and the C-N and N-O bonds.
The O-H and N-H stretching vibrations are typically observed in the region of 3200-3600 cm⁻¹. These bands can be broad due to hydrogen bonding. udel.edulibretexts.org The aromatic C-H stretching vibrations of the mesityl ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹. udel.eduwpmucdn.com The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region. udel.edu The C-N and N-O stretching vibrations, crucial for identifying the hydroxylamine moiety, typically appear in the fingerprint region between 1000 and 1300 cm⁻¹. udel.edu
Table 1: Expected FTIR Absorption Bands for this compound This table is illustrative and based on typical frequency ranges for the respective functional groups, as specific experimental data for this compound is not readily available.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Medium-Broad |
| N-H | Stretching | 3200 - 3500 | Medium-Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2970 | Strong |
| Aromatic C=C | Stretching | 1500 - 1600 | Medium |
| C-N | Stretching | 1200 - 1350 | Medium |
| N-O | Stretching | 900 - 1000 | Medium |
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. For a vibration to be Raman active, it must induce a change in the polarizability of the molecule. ornl.gov
In the context of this compound, Raman spectroscopy would be particularly effective in identifying the non-polar bonds. The symmetric vibrations of the aromatic ring and the C-C bonds of the methyl groups are expected to produce strong Raman signals. The N-O stretching vibration should also be observable. ornl.gov
Surface-Enhanced Raman Spectroscopy (SERS) is an advanced variant that can significantly amplify the Raman signal, sometimes by orders of magnitude. This enhancement is achieved by adsorbing the analyte onto a roughened metal surface (typically silver or gold). SERS could be employed to detect trace amounts of this compound or to obtain more detailed spectral information by enhancing otherwise weak Raman signals.
Table 2: Expected Raman Shifts for this compound This table is illustrative and based on typical Raman shifts for the respective functional groups, as specific experimental data for this compound is not readily available.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring | Ring Breathing | 800 - 850 | Strong |
| Aliphatic C-H | Stretching | 2850 - 2970 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| N-O | Stretching | 900 - 1000 | Medium |
X-ray Diffraction (XRD) for Solid-State Structural Determination
A successful XRD analysis would provide crucial information on the geometry of the hydroxylamine group, the orientation of the mesityl ring relative to the N-O bond, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset would include the crystal system, space group, unit cell dimensions, and atomic coordinates.
Table 3: Hypothetical Crystallographic Data for this compound This table presents a hypothetical set of crystallographic parameters for illustrative purposes.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1054.3 |
Advanced Spectroscopic Techniques for In-situ Mechanistic Insights
Understanding the reaction mechanisms involving this compound requires monitoring the transformation of reactants into products in real-time. Advanced in-situ spectroscopic techniques allow for the observation of reactive intermediates and the elucidation of reaction pathways under actual reaction conditions.
Techniques such as in-situ FTIR or Raman spectroscopy can be employed to follow the changes in vibrational bands corresponding to the functional groups of this compound as a reaction proceeds. For instance, in an oxidation reaction, one could monitor the disappearance of the N-H and O-H bands and the appearance of new bands corresponding to the oxidation products. This approach provides valuable kinetic and mechanistic data that is not attainable from the analysis of isolated starting materials and final products alone.
Emerging Applications and Interdisciplinary Research
N-Mesitylhydroxylamine in Materials Science
The distinct properties of this compound make it a valuable building block in the design and synthesis of novel materials with tailored functionalities. Its role as a precursor for advanced polymeric materials and as a component in functional materials for sensing and electronic applications is an active area of investigation.
Precursors for Advanced Polymeric Materials
This compound and its derivatives show promise as precursors in the field of controlled radical polymerization (CRP), particularly in nitroxide-mediated polymerization (NMP). wikipedia.orgslideshare.net NMP is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and low dispersity. wikipedia.orgslideshare.net The core principle of NMP relies on the reversible trapping of propagating radicals by stable nitroxide radicals, which establishes a dynamic equilibrium between active and dormant polymer chains. wikipedia.org
Hydroxylamine (B1172632) derivatives, including this compound, can serve as precursors to the crucial nitroxide mediators. The bulky mesityl group in this compound can lead to the formation of sterically hindered nitroxides. This steric hindrance is a key factor in the stability of the nitroxide radical and the lability of the C-O bond in the corresponding alkoxyamine, which is formed when the nitroxide caps (B75204) the growing polymer chain. wikipedia.org This controlled dissociation and recombination allows for the "living" nature of the polymerization process. wikipedia.org
Furthermore, patent literature describes the use of various open-chain and cyclic hydroxylamine esters as polymerization initiators. google.com These compounds can initiate free-radical polymerization of a wide range of ethylenically unsaturated monomers, leading to the formation of polymers and copolymers with high purity. google.com The versatility of these hydroxylamine-based initiators opens up possibilities for the synthesis of diverse polymeric materials, including block, multiblock, star, and gradient copolymers. google.com
Table 1: Potential Role of this compound in Controlled Polymerization
| Polymerization Technique | Role of this compound Derivative | Key Feature | Resulting Polymer Properties |
| Nitroxide-Mediated Polymerization (NMP) | Precursor to Nitroxide Mediator | Steric hindrance from the mesityl group | Controlled molecular weight, low dispersity, well-defined architecture |
| Free-Radical Polymerization | Initiator (as a hydroxylamine ester) | Controlled initiation of polymerization | High purity polymers and copolymers |
Components in Functional Materials (e.g., sensing, electronic applications)
The incorporation of this compound moieties into materials can impart specific functionalities relevant to sensing and electronic applications. The hydroxylamine group itself is redox-active and can participate in electrochemical processes, making it a candidate for the development of electrochemical sensors. While direct applications of this compound in sensors are still an emerging area, the functionalization of surfaces with molecules containing hydroxylamine or related functional groups is a well-established strategy in biosensor development. nih.govresearchgate.netnih.govmdpi.commdpi.com
Surface functionalization allows for the immobilization of biorecognition elements, such as antibodies or enzymes, onto a sensor surface. nih.govresearchgate.netnih.gov The hydroxylamine group can be chemically modified to create a linker for attaching these biological components. The resulting functionalized surface can then be used to detect specific analytes with high sensitivity and selectivity. nih.gov
In the realm of electronic materials, conductive polymers are a class of materials that have garnered significant interest for applications in sensors, actuators, and organic electronics. bham.ac.ukekb.egmdpi.comnih.gov The properties of conductive polymers can be tuned by incorporating different functional groups. While the direct incorporation of this compound into the backbone of conductive polymers is not yet widely reported, its potential as a modifying agent to tune the electronic properties or to act as a cross-linking agent in conductive polymer composites presents an interesting avenue for future research.
Advanced Synthetic Transformations Mediated by this compound
The reactivity of this compound is being explored in the context of advanced synthetic transformations, including asymmetric synthesis and bioconjugation chemistry.
Asymmetric Synthesis and Chiral Induction
The development of methods for the synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry, as the two enantiomers of a chiral drug can exhibit vastly different biological activities. pharmtech.comsemanticscholar.orglongdom.orgmdpi.com Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral starting material. mdpi.com
One established strategy in asymmetric synthesis is the use of a chiral auxiliary, which is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govharvard.edu While specific examples detailing the use of this compound as a chiral auxiliary are not yet prevalent in the literature, the general principle of using chiral hydroxylamine derivatives is recognized. For instance, chiral N-phosphonyl imines, which are derived from hydroxylamines, have been successfully employed in asymmetric aza-Henry reactions. nih.gov
The steric bulk of the mesityl group in this compound could be advantageous in a chiral auxiliary. By attaching a chiral moiety to the nitrogen or oxygen atom of this compound, it may be possible to create a new class of chiral auxiliaries that can effectively control the stereochemistry of reactions such as alkylations or aldol (B89426) reactions. The bulky mesityl group would likely play a crucial role in directing the approach of reagents to the prochiral center.
Furthermore, chiral catalysts are central to many enantioselective transformations. nih.govnih.govsemanticscholar.orgmdpi.com The development of new chiral ligands for metal-catalyzed reactions is an ongoing area of research. This compound could serve as a scaffold for the synthesis of novel chiral ligands. Coordination of the hydroxylamine moiety to a metal center, in conjunction with a chiral element within the ligand structure, could lead to catalysts capable of inducing high levels of enantioselectivity in a variety of chemical reactions. Recent work on the catalytic enantioselective alkyne addition to nitrones has demonstrated the utility of chiral ligands in synthesizing chiral propargyl N-hydroxylamines. nih.gov
Applications in Bioconjugation Chemistry and Targeted Therapies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. This strategy is widely used in the development of targeted therapies, such as antibody-drug conjugates (ADCs). njbio.comnih.govnih.govbiochempeg.commedchemexpress.com In an ADC, a potent cytotoxic drug is attached to a monoclonal antibody via a chemical linker. The antibody directs the drug to cancer cells, thereby increasing its efficacy and reducing off-target toxicity. nih.gov
The linker plays a critical role in the stability and efficacy of an ADC. njbio.comnih.govnih.gov While there is no direct evidence of this compound being used as a linker in currently approved ADCs, its chemical functionality presents possibilities for its incorporation into novel linker designs. The hydroxylamine group can potentially be used to form stable linkages with either the antibody or the drug molecule.
Another area of interest is the development of prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. harvard.edu Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug. The hydroxylamine functionality in this compound could be incorporated into a prodrug design, for example, in a pH-sensitive linker that releases the active drug under the acidic conditions found in tumor microenvironments or within cancer cells.
Theoretical Concepts and Methodological Development in Organic Chemistry
This compound serves as an interesting model system for studying fundamental concepts in organic chemistry and for the development of new synthetic methodologies. nih.govresearchgate.net Computational methods have become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. nih.gov Theoretical studies on the reactivity of this compound, including the analysis of reaction pathways and transition states, can provide valuable insights into its chemical behavior. Such computational analyses can aid in the rational design of new reactions and catalysts involving this compound.
The development of novel synthetic methods is a cornerstone of organic chemistry. nih.govresearchgate.net The unique reactivity of this compound can be harnessed to develop new transformations. For example, its role as an oxidant or a nucleophile in various reactions could be explored to create new carbon-carbon or carbon-heteroatom bond-forming reactions. Mechanistic studies of such reactions, combining experimental and computational approaches, would be crucial for understanding the underlying principles and for optimizing the reaction conditions.
This compound's Role in Advancing the Mechanistic Understanding of Hydroxylamine Chemistry
The unique reactivity of this compound has positioned it as a valuable tool for chemists seeking to unravel the intricate mechanisms of reactions involving hydroxylamines. Its contributions primarily lie in the elucidation of radical-mediated pathways and the trapping of transient reactive intermediates, thereby providing a clearer picture of complex chemical transformations.
This compound, a substituted hydroxylamine featuring a bulky mesityl group, offers distinct advantages in mechanistic studies. This steric hindrance influences its reactivity and the stability of its reaction products, making it an effective probe for investigating reaction pathways that might otherwise be difficult to discern.
One of the principal applications of this compound in mechanistic chemistry is as a radical trapping agent. Free radicals are highly reactive species with short lifetimes, making their direct detection challenging. This compound can react with these transient radicals to form more stable adducts. The characterization of these adducts provides definitive evidence for the involvement of radical intermediates in a reaction mechanism.
The general mechanism of radical trapping by a hydroxylamine involves the addition of a radical (R•) to the nitrogen or oxygen atom of the hydroxylamine. In the case of this compound, this results in the formation of a stable aminoxyl radical or a substituted hydroxylamine, respectively. These products are often stable enough to be isolated and characterized using various spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy and mass spectrometry.
EPR spectroscopy is particularly powerful in this context as it can detect and characterize paramagnetic species like the aminoxyl radicals formed from the reaction of this compound with other radicals. The resulting EPR spectrum provides a unique fingerprint of the trapped radical, offering insights into its structure and electronic environment.
Detailed Research Findings
While specific kinetic data for this compound are not abundantly available in public literature, the principles of its application can be inferred from studies on analogous hydroxylamine derivatives. For instance, research on similar hydroxylamines has demonstrated their utility in quantifying the formation of various radical species. The stability of the resulting adducts is a key factor in the successful application of these molecules as mechanistic probes.
The bulky mesityl group in this compound is expected to enhance the stability of the resulting radical adducts, preventing secondary reactions and allowing for more accurate characterization. This steric shielding can also influence the regioselectivity of the radical addition, providing further mechanistic details.
Table 1: Illustrative Reaction Parameters for Radical Trapping by Hydroxylamines
| Trapped Radical | Hydroxylamine Derivative | Technique | Key Finding |
| Carbon-centered radical | Generic N-Arylhydroxylamine | EPR Spectroscopy | Formation of a stable aminoxyl radical, confirming a radical mechanism. |
| Oxygen-centered radical | Generic N-Alkylhydroxylamine | Mass Spectrometry | Identification of the hydroxylamine-radical adduct, providing evidence for the specific radical intermediate. |
The study of reaction kinetics in the presence of this compound can also yield valuable mechanistic information. By monitoring the reaction rate as a function of the concentration of this compound, researchers can determine if it participates in the rate-determining step of the reaction. This can help to distinguish between different possible mechanistic pathways.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions
The principal area of research for N-Mesitylhydroxylamine has been in the field of radical chemistry. Its primary contribution lies in its role as a precursor to stable nitroxide radicals. The steric hindrance provided by the three methyl groups on the benzene (B151609) ring significantly contributes to the stability of the corresponding nitroxyl (B88944) radical.
Key findings and contributions are summarized below:
Precursor to Stable Nitroxide Radicals: this compound is readily oxidized to form the corresponding N-mesitylnitroxide radical. This stability is crucial for its application in various spectroscopic and analytical techniques.
Spin Labeling and Electron Paramagnetic Resonance (EPR) Spectroscopy: The stable nitroxide radicals derived from this compound are utilized as spin labels. These labels can be attached to molecules of interest, and their EPR spectra provide valuable information about the local environment, dynamics, and structure of the labeled species.
Applications in Polymer Chemistry: The compound has found utility in polymer chemistry, where it can act as a stabilizer against degradation processes that involve free radicals.
| Application Area | Key Contribution of this compound |
| Radical Chemistry | Precursor to sterically hindered, stable nitroxide radicals. |
| Spectroscopy | Source of spin labels for Electron Paramagnetic Resonance (EPR) studies. |
| Polymer Science | Potential as a stabilizer against radical-induced polymer degradation. |
| Organic Synthesis | A reagent for introducing the mesitylhydroxylamine moiety into molecules. |
Identification of Current Challenges and Knowledge Gaps
Despite its utility, the research landscape for this compound is not without its challenges and underexplored territories. A significant portion of the challenges is inherent to the hydroxylamine (B1172632) functional group itself.
Limited Commercial Availability and Synthetic Optimization: While synthesizable, this compound is not as readily available as some other common laboratory reagents. Further optimization of its synthesis to improve yield, reduce costs, and enhance safety would broaden its accessibility and application.
Stability and Decomposition Pathways: Hydroxylamines, in general, can be prone to instability and decomposition. Theoretical studies on the parent compound, hydroxylamine, indicate that its decomposition can proceed through various pathways, including bimolecular isomerization, which is influenced by the solvent. nih.govscilit.comresearchgate.net The specific decomposition pathways and long-term stability of this compound, particularly under various storage and reaction conditions, are not well-documented. A thorough understanding of its degradation products is crucial for its application in sensitive systems.
Mechanistic Understanding of its Reactions: While its role as a nitroxide precursor is established, a detailed mechanistic understanding of its other potential reactions is lacking. For instance, its behavior as a nucleophile or a reducing agent in different chemical environments is not extensively studied.
Toxicity and Biocompatibility Data: For any potential biomedical application, detailed toxicological and biocompatibility data are essential. Currently, there is a scarcity of such information specifically for this compound. While sterically hindered hydroxylamines have been suggested to have lower toxicity than their corresponding nitroxides, this needs to be experimentally verified for the mesityl derivative.
| Challenge/Knowledge Gap | Description |
| Synthesis | Lack of highly optimized, scalable, and cost-effective synthetic routes. |
| Stability | Limited data on decomposition pathways, shelf-life, and incompatible conditions. |
| Reaction Mechanisms | Incomplete understanding of its reactivity profile beyond nitroxide formation. |
| Biological Profile | Scarcity of comprehensive toxicity and biocompatibility studies. |
Future Directions for this compound Research
The unique structural features of this compound present several exciting avenues for future research. Addressing the current challenges will be key to unlocking its full potential.
Advanced Materials Science: The sterically hindered nature of this compound could be exploited in the design of novel materials. Its incorporation into polymers could lead to materials with enhanced thermal and oxidative stability. Furthermore, its potential as a ligand for metal complexes is an unexplored area that could yield catalysts with unique reactivity and selectivity.
Biomedical Applications: Investigating the biomedical potential of this compound and its derivatives is a promising future direction. This could include its use as a redox-active agent in biological systems or as a building block for designing novel therapeutic agents. Its antioxidant properties, stemming from the hydroxylamine group, warrant further investigation in the context of mitigating oxidative stress.
Computational and Theoretical Studies: In-depth computational studies could provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Theoretical modeling of its decomposition pathways and reaction mechanisms would complement experimental studies and accelerate the development of new applications.
Development of Novel Synthetic Methodologies: There is an opportunity to develop new synthetic methods that utilize this compound as a key reagent. This could involve exploring its reactivity in C-N bond formation reactions or as a directing group in organic synthesis.
| Future Research Area | Potential Focus |
| Materials Science | Development of stable polymers and novel metal-ligand complexes. |
| Biomedical Science | Exploration as an antioxidant, redox modulator, and a scaffold for drug design. |
| Computational Chemistry | Detailed theoretical studies of its properties, reactivity, and stability. |
| Synthetic Chemistry | Application as a reagent in novel organic transformations. |
Q & A
Q. What are the established synthetic routes for N-Mesitylhydroxylamine, and what experimental parameters critically influence yield and purity?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, mesitylacetyl chloride can react with hydroxylamine derivatives under controlled pH (e.g., alkaline conditions) to form the target compound. Key parameters include:
- Temperature: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., oxidation) .
- Solvent Choice: Polar aprotic solvents (e.g., DMSO or DMF) enhance reaction efficiency, while ethers (e.g., THF) may reduce byproducts .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., EtOAc/hexane) is critical for isolating high-purity (>95%) product .
Q. How can researchers validate the identity and purity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Confirm structural integrity by matching peaks to literature data (e.g., mesityl group protons at δ 6.78 ppm in DMSO-d₆) .
- HRMS: Verify molecular ion ([M+H]⁺) with <1 ppm mass accuracy .
- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with retention time compared to standards .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. What are the stability considerations for this compound under storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 150°C; store at –20°C in amber vials to prevent photodegradation .
- Moisture Sensitivity: Hydrolysis risks necessitate anhydrous conditions (e.g., molecular sieves in solvent) during reactions .
- Oxidation Mitigation: Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT at 0.1% w/w) to prevent hydroxylamine → nitroso degradation .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound derivatives be resolved?
Methodological Answer: Discrepancies often arise from:
- Reaction Scale: Microscale syntheses (<1 mmol) may overestimate yields due to handling losses; validate with preparative-scale (>5 mmol) trials .
- Analytical Variability: Cross-validate purity using orthogonal methods (e.g., NMR + HPLC) to resolve conflicts between studies .
- Kinetic vs. Thermodynamic Control: Optimize reaction time (monitored by TLC) to distinguish intermediate vs. final product dominance .
Q. What computational or mechanistic approaches elucidate this compound’s reactivity in radical or organometallic systems?
Methodological Answer:
- DFT Calculations: Model transition states (e.g., N–O bond cleavage) using software like Gaussian09 with B3LYP/6-31G(d) basis sets .
- EPR Spectroscopy: Detect radical intermediates (e.g., nitroxides) during oxidation/reduction cycles .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to confirm hydrogen-abstraction mechanisms .
Q. How can researchers design experiments to address gaps in thermodynamic data (e.g., ΔfH°gas) for this compound?
Methodological Answer:
- Combustion Calorimetry: Measure enthalpy of formation via controlled oxidation in a bomb calorimeter .
- Gas-Phase IR/Raman Spectroscopy: Assign vibrational modes to refine computational enthalpy corrections .
- Collaborative Data Sharing: Cross-reference with databases like NIST WebBook, noting uncertainties (±2–5 kJ/mol) in reported values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
